4,6-Dichloro-2-(propylthio)pyrimidine

描述

Chemical Identity and Nomenclature

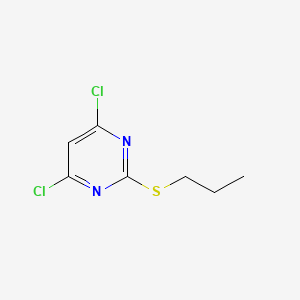

This compound stands as a distinctive member of the pyrimidine family, characterized by its unique substitution pattern that imparts specific chemical and physical properties essential for its role in pharmaceutical synthesis. The compound possesses the molecular formula C7H8Cl2N2S and a molecular weight of 223.12 daltons, establishing its identity within the broader classification of halogenated heterocyclic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base pyrimidine ring is numbered according to standard heterocyclic conventions, with the propylthio substituent occupying the 2-position and chlorine atoms positioned at the 4 and 6 locations.

The Chemical Abstracts Service has assigned this compound the registry number 1401318-10-2, providing unambiguous identification within chemical databases and regulatory frameworks. Alternative nomenclature includes 4,6-dichloro-2-(propylsulfanyl)pyrimidine and pyrimidine, 4,6-dichloro-2-(propylthio)-, reflecting variations in naming conventions while maintaining reference to the same molecular structure. The compound's structural representation through the Simplified Molecular Input Line Entry System notation reads as CCCSC1=NC(=CC(=N1)Cl)Cl, providing a linear description that captures the complete connectivity pattern.

The molecular architecture features a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions, characteristic of the pyrimidine nucleus. The presence of electron-withdrawing chlorine substituents at positions 4 and 6 significantly influences the electronic distribution within the ring system, enhancing electrophilic character and modifying reactivity patterns compared to unsubstituted pyrimidines. The propylthio group at position 2 introduces additional steric and electronic considerations, creating a compound with carefully balanced properties suitable for specific synthetic transformations. Physical characterization reveals a density of 1.4±0.1 grams per cubic centimeter and a boiling point of 295.1±20.0 degrees Celsius at standard atmospheric pressure, with a flash point of 132.2±21.8 degrees Celsius.

Historical Context in Heterocyclic Chemistry

The development and understanding of this compound must be viewed within the broader historical context of pyrimidine chemistry, which has evolved significantly since the late nineteenth century when fundamental heterocyclic synthetic methodologies were first established. The pyrimidine ring system itself was first synthesized in laboratory conditions in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride, marking the beginning of systematic pyrimidine chemistry. This pioneering work established the foundation for subsequent developments in pyrimidine synthesis and functionalization that would eventually lead to compounds like this compound.

The systematic study of pyrimidines gained momentum in 1884 with Pinner's work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water, demonstrating early methodologies for introducing and manipulating halogen substituents on the pyrimidine ring. These foundational synthetic approaches established precedents for the types of transformations that would later prove essential in creating specialized pyrimidine derivatives with specific substitution patterns.

The emergence of this compound as a compound of pharmaceutical interest represents a convergence of several important developments in heterocyclic chemistry during the twentieth and twenty-first centuries. The recognition that pyrimidine derivatives could serve as crucial building blocks for bioactive compounds drove intensive research into synthetic methodologies for introducing diverse functional groups at specific ring positions. The development of efficient chlorination procedures using phosphorus oxychloride and related reagents enabled the preparation of polychlorinated pyrimidines, which subsequently could undergo selective nucleophilic substitution reactions to introduce thioether linkages. The specific combination of dichlorination at the 4 and 6 positions with propylthio substitution at position 2 reflects sophisticated understanding of regioselectivity and electronic effects in heterocyclic chemistry.

Contemporary applications of this compound in pharmaceutical intermediate synthesis demonstrate the maturation of pyrimidine chemistry from academic curiosity to practical utility in drug discovery and development. The compound serves as a key intermediate in the preparation of Ticagrelor, a reversible platelet aggregation inhibitor that represents a significant advancement in antiplatelet therapy. This application exemplifies how modern medicinal chemistry leverages the rich synthetic chemistry of pyrimidines to create complex pharmaceutical targets through strategic intermediate design. The development of reliable synthetic routes to compounds like this compound has enabled pharmaceutical chemists to explore structure-activity relationships systematically and optimize therapeutic properties while maintaining synthetic accessibility.

属性

IUPAC Name |

4,6-dichloro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSKUPWUDKTHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Industrially Favorable Method Using Sodium Dithionite

A patented method (CN103896857A) addresses the drawbacks of complex, expensive, and heavy metal-polluting catalysts by using sodium dithionite in a mixed aqueous-organic solvent system. This method:

- Utilizes cheap, readily available reagents.

- Operates under mild reaction conditions.

- Achieves short reaction times and high yields.

- Is suitable for industrial production due to simplicity and environmental safety.

This approach specifically targets the preparation of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, a key derivative, by reducing nitro groups without heavy metal catalysts.

Catalytic Hydrogenation of Nitro Precursors

Another method involves catalytic hydrogenation of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine in a stainless steel autoclave under nitrogen atmosphere with hydrogen gas:

- The reaction uses tert-butyl methyl ether as solvent.

- Hydrogen pressure is maintained at about 10 bar.

- Temperature is ramped from 20°C to 65°C over several hours.

- Palladium-based catalysts facilitate reduction of the nitro group to amine.

- Post-reaction filtration removes catalyst; organic and aqueous layers are separated.

- The process achieves quantitative conversion without detectable intermediates like nitroso or hydroxylamine.

This method is efficient but requires careful control of hydrogen pressure and catalyst handling.

Multi-Step Synthesis from Diethyl Malonate

A comprehensive patented route (CN103923020A) starts from diethyl malonate and proceeds through several steps:

| Step | Reaction Description | Key Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of diethyl malonate with fuming nitric acid at 0-15°C | Mass ratio diethyl malonate:nitric acid = 4:1 to 1:4 g/ml | High nitration yield, minimal byproducts |

| 2 | Reaction of nitrated product with sodium ethylate and thiocarbamide in ethanol under reflux | Sodium metal dissolved in ethanol; mass ratio sodium:ethanol = 1:10 to 1:40 g/ml | Forms intermediate compound IV |

| 3 | Alkylation of compound IV with halo n-propane in alkaline aqueous solution with N-methyl pyrrolidone (NMP) | Room temperature, 18 hours; alkali concentration 10-30%; halo n-propane = n-propyl bromide or iodide | Produces compound III with propylthio substitution |

| 4 | Chlorination of hydroxy group in compound III using phosphorus oxychloride (POCl3) and N,N-dimethylaniline at 110°C for 3 hours | POCl3:compound III mass ratio 0.7:1 to 1:10 g/ml; POCl3:DMA volume ratio 20:1 to 1:1 | Yields compound II (4,6-dichloro derivative) |

| 5 | Catalytic hydrogenation of compound II in dehydrated alcohol with 5% wet palladium on carbon at room temperature under hydrogen gas | Mass ratio compound II:alcohol = 1:100 to 1:1 g/ml; hydrogen flow 0.1-10 ml/min | Final product: this compound-5-amine |

This route optimizes production by introducing the nitro group before pyrimidine ring closure, avoiding destruction of the ring and minimizing byproducts. It also reduces the need for harsh conditions and expensive starting materials, lowering cost and improving yield. The method is industrially scalable and environmentally friendlier than prior art.

Comparative Data Table of Key Preparation Methods

Research Findings and Practical Considerations

- Environmental Impact : The sodium dithionite method avoids heavy metal catalysts, reducing environmental contamination risks and simplifying waste treatment.

- Cost Efficiency : Starting from inexpensive diethyl malonate and using common reagents like sodium hydroxide and thiocarbamide reduces raw material costs substantially.

- Reaction Control : Hydrogenation methods require precise control of pressure and temperature to ensure complete reduction without side reactions.

- Yield Optimization : Introducing nitro groups before ring formation (multi-step route) improves yield by minimizing ring degradation and byproduct formation.

- Industrial Scalability : Methods with mild conditions and simple workup (filtration, extraction) are favored for large-scale production.

化学反应分析

Types of Reactions

4,6-Dichloro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: The major product is this compound-5-amine.

科学研究应用

Pharmaceutical Applications

Precursor for Antiplatelet Agents

- 4,6-Dichloro-2-(propylthio)pyrimidine is a key intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor functions by selectively inhibiting the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation .

Anticancer Activity

- Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific biochemical pathways .

Synthesis of Other Pharmaceuticals

- The compound serves as an important building block for various other pharmaceutical agents, including antiviral and antibacterial drugs. Its role in synthesizing biologically active molecules enhances therapeutic options for various diseases .

Agricultural Applications

Crop Protection

- In agricultural chemistry, this compound is utilized in formulating crop protection products. It helps combat pests and diseases, contributing to improved crop yield and quality. The compound's effectiveness against a range of agricultural pathogens makes it valuable in sustainable farming practices .

Biochemical Research

Enzyme Interaction Studies

- This compound is widely used in biochemical research to study enzyme interactions and inhibition mechanisms. It aids in understanding how certain enzymes function and how they can be modulated for therapeutic purposes .

Cellular Mechanisms

- Studies have demonstrated that this compound can influence cellular signaling pathways and gene expression. Its ability to modulate these processes makes it a useful tool in cellular biology research .

Material Science

Polymer Formulations

- The compound can be incorporated into polymer formulations to enhance stability and resistance to degradation. This application is beneficial for various industrial uses where material durability is critical .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for ticagrelor | Prevents heart attacks and strokes |

| Anticancer agents | Inhibits cancer cell proliferation | |

| Synthesis of antiviral agents | Expands treatment options for viral infections | |

| Agriculture | Crop protection products | Improves yield and quality of crops |

| Biochemical Research | Enzyme interaction studies | Enhances understanding of enzyme mechanisms |

| Cellular mechanism studies | Influences signaling pathways | |

| Material Science | Polymer formulations | Increases material stability |

Case Studies

- Ticagrelor Synthesis

- Anticancer Research

- Agricultural Efficacy Trials

作用机制

The mechanism of action of 4,6-Dichloro-2-(propylthio)pyrimidine is primarily related to its role as an intermediate in the synthesis of Ticagrelor. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots . This inhibition is reversible and provides a rapid onset and offset of action, making it suitable for patients undergoing surgery .

相似化合物的比较

Similar Compounds

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: An intermediate in the synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine.

2-Propylthio pyrimidine-4,6-diol: A precursor in the synthetic route.

Uniqueness

This compound is unique due to its specific role in the synthesis of Ticagrelor, which is a crucial antiplatelet agent used in the prevention of thrombotic events . Its chemical structure allows for specific interactions with the P2Y12 receptor, making it an essential intermediate in pharmaceutical chemistry.

生物活性

4,6-Dichloro-2-(propylthio)pyrimidine is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly in the context of antiplatelet therapy and potential anticancer properties. This article delves into its biological mechanisms, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 235.12 g/mol. The compound features a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a propylthio group at position 2, contributing to its reactivity and biological interactions.

Target Receptor : The primary target for this compound is the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. By selectively inhibiting this receptor, the compound disrupts normal ADP signaling pathways in platelets, leading to reduced platelet activation and aggregation.

Biochemical Pathways : The inhibition of the P2Y12 receptor affects several downstream signaling pathways involved in platelet function. This action is particularly relevant in preventing thrombotic events such as heart attacks and strokes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid onset and offset effects due to its reversible inhibition of the P2Y12 receptor. Its bioavailability is influenced by factors such as dosage and administration route. In animal models, varying dosages have shown that lower doses can effectively modulate enzyme activity without significant toxicity.

Antiplatelet Activity

The compound's antiplatelet effects have been extensively studied, particularly in relation to its role as a precursor for ticagrelor, an established antiplatelet medication. Ticagrelor is known for its ability to inhibit P2Y12 receptors with high potency, thus providing a therapeutic advantage in cardiovascular diseases .

Case Studies

- Ticagrelor Development : Research involving ticagrelor has highlighted the importance of this compound as an intermediate in its synthesis. Clinical trials have demonstrated ticagrelor's efficacy in reducing cardiovascular events compared to other P2Y12 inhibitors .

- Antibacterial Activity : Recent investigations into ticagrelor have revealed its bactericidal activity against Gram-positive bacteria, suggesting that derivatives like this compound may also possess similar properties . This aspect opens avenues for exploring its use beyond antiplatelet therapy.

Summary of Findings

| Biological Activity | Details |

|---|---|

| Primary Target | P2Y12 receptor |

| Mechanism | Inhibition of ADP signaling pathway |

| Pharmacokinetics | Rapid onset; reversible inhibition |

| Antiplatelet Effects | Precursor for ticagrelor; reduces thrombotic events |

| Potential Anticancer Activity | Inhibits tubulin polymerization; induces apoptosis (analog studies) |

| Antibacterial Properties | Bactericidal activity against Gram-positive strains (related compounds) |

常见问题

Q. What is the role of 4,6-dichloro-2-(propylthio)pyrimidine in pharmaceutical synthesis?

This compound is a critical intermediate in synthesizing ticagrelor , a reversible P2Y12 purinoceptor antagonist used as an antiplatelet agent. Its reactivity at the C4, C6, and C5 positions enables sequential functionalization (e.g., nitro group introduction, amine substitution) to build the cyclopentyltriazolopyrimidine scaffold of ticagrelor . Methodologically, the synthesis involves thiourea acylation, nucleophilic substitution with propylthiol, nitration, and chlorination steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- UV-Vis spectroscopy for tracking reaction progress via absorbance peaks (e.g., nitro group at ~300 nm) .

- HPLC-MS/MS to detect low-level genotoxic impurities (e.g., 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine) at ≤0.1% thresholds, critical for API quality control .

- Melting point analysis (mp: ~164–166°C) and elemental analysis (C7H9Cl2N3S; MW: 238.13 g/mol) for preliminary validation .

Q. What synthetic routes are available for preparing this compound?

A validated route starts with thiourea as the raw material. Steps include:

- Acylation to form the pyrimidine ring.

- Nucleophilic substitution with propylthiol at the C2 position.

- Nitration at C5 using HNO3/H2SO4, requiring strict temperature control (0–5°C) to avoid byproducts.

- Chlorination with POCl3/PCl5 at 80–100°C to introduce Cl at C4 and C6 . Yield optimization hinges on feed ratios (e.g., 1:1.2 thiourea:propylthiol) and reaction time (4–6 hours for nitration) .

Advanced Research Questions

Q. How do reaction parameters influence the yield of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a key intermediate?

- Temperature : Nitration at >10°C increases side reactions (e.g., sulfonic acid derivatives), reducing yields by ~15% .

- Catalyst : Using H2SO4 as a proton donor improves nitronium ion (NO2⁺) generation, enhancing nitration efficiency .

- Solvent : Polar aprotic solvents (e.g., DCM) minimize hydrolysis of the nitro intermediate, achieving yields ≥85% .

Q. What strategies mitigate genotoxic impurity formation during ticagrelor synthesis?

- Process control : Limiting residual 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to <10 ppm via iterative recrystallization .

- Analytical validation : LC-QTOF-MS/MS with a LOD of 0.05 ppm ensures sensitive detection, using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Q. How does structural modification of the propylthio group affect biological activity?

- Methylthio vs. propylthio : Substituting propylthio with methylthio reduces steric hindrance, enhancing binding to the P2Y12 receptor (IC50 improvement from 8 nM to 2 nM) .

- Oxidation : Converting the thioether to a sulfone group (e.g., using H2O2) alters electron density, impacting metabolic stability in vivo .

Q. What are the challenges in scaling up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。